molecular formula C20H23ClN2O2 B3652879 2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No.: B3652879
M. Wt: 358.9 g/mol
InChI Key: FQACLHUHCIBUIN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. It also contains a chloro-methylphenyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the aromatic chloro-methylphenyl group. The acetamide group would likely be involved in hydrogen bonding .


Chemical Reactions Analysis

As an organic compound, this molecule could participate in various chemical reactions. The reactivity of the compound would be influenced by the presence of the electron-rich aromatic ring, the electron-withdrawing chloro group, and the polar acetamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic ring might influence its solubility, while the size and shape of the molecule might influence its melting point and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological receptors or enzymes. If it’s a material, it might have particular physical or chemical properties that make it useful .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-15-13-18(9-10-19(15)21)25-14-20(24)22-16-5-7-17(8-6-16)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQACLHUHCIBUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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